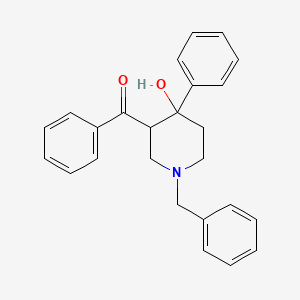
(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone is a complex organic compound with the molecular formula C25H25NO2 This compound is characterized by its piperidine ring structure, which is substituted with benzyl, hydroxy, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The benzyl and phenyl groups are introduced through substitution reactions, often using benzyl halides and phenyl halides as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like benzyl halides, phenyl halides, and various nucleophiles or electrophiles are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone: shares similarities with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
14554-17-7 |
|---|---|
Fórmula molecular |
C25H25NO2 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
(1-benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C25H25NO2/c27-24(21-12-6-2-7-13-21)23-19-26(18-20-10-4-1-5-11-20)17-16-25(23,28)22-14-8-3-9-15-22/h1-15,23,28H,16-19H2 |
Clave InChI |
OEKWFEXLVMTFGD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(C1(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Solubilidad |
10.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14148992.png)
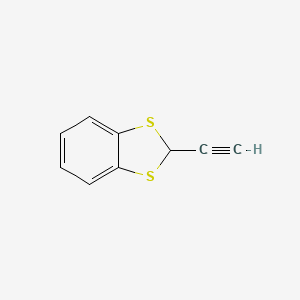
![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)

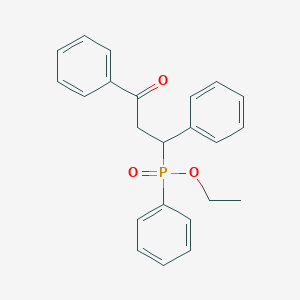
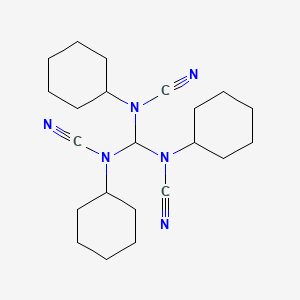
![2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14149037.png)
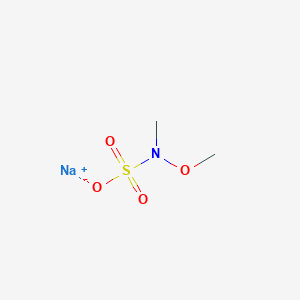
![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14149048.png)

![4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B14149060.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14149062.png)
![1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B14149070.png)
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14149076.png)
